2-Cyanoguanidine (C₂H₄N₄) is a white crystalline solid with a molecular weight of 84.08 g/mol. It exists in two tautomeric forms: 1-cyanoguanidine and 2-cyanoguanidine, differing in the position of the nitrile group (-C≡N) and protonation state. Structurally, it is a dimer of cyanamide (NCN₂H₂) and serves as a guanidine derivative with a cyano substituent.
Key Properties
Property | Value | Source |
---|---|---|
Melting point | 209–212°C | |
Solubility in water | Soluble at elevated temperatures | |
Stability | Decomposes above 252°C | |
Reactivity | Forms zwitterionic intermediates |
The compound is synthesized via the polymerization of cyanamide under alkaline conditions or through the reaction of guanidine with cyanogen chloride. Its role in ternary systems involves acting as a crosslinking agent and stabilizer, enhancing resin performance.
Urea-formaldehyde (UF) resins were first synthesized in 1884 by Hölzer and later commercialized in the 1920s for molding thermosetting plastics. These resins, formed through condensation reactions between urea and formaldehyde, dominated early plastic production due to their low cost and versatility.
In the mid-20th century, researchers explored modifying UF resins with cyanoguanidine to address limitations such as high formaldehyde emissions and brittleness. Early patents (e.g., US2567238A) demonstrated that incorporating 2-cyanoguanidine into UF systems improved thermal stability and reduced volatile organic compound (VOC) release.
Key Historical Milestones
Year | Development | Impact |
---|---|---|
1920s | Commercialization of UF resins | Enabled mass production of molded plastics |
1950s | Introduction of melamine-urea-formaldehyde (MUF) resins | Enhanced durability in wood adhesives |
1990s | Cyanoguanidine-UF hybrids patented for color-fixation resins | Improved adhesion in textile treatments |
Cyanoguanidine’s inclusion in UF resins introduced new reaction pathways, such as the formation of dimethylolurea intermediates and cyclic uron structures, which strengthened polymer networks.
Ternary systems combining 2-cyanoguanidine, formaldehyde, and urea exhibit superior properties compared to binary UF resins:
Application | Mechanism/Role | Example Products |
---|---|---|
Slow-Release Fertilizers | Cyanoguanidine inhibits nitrification, prolonging nitrogen availability | Soil amendments for paddy fields |
Adhesives | Crosslinks wood fibers in particleboard | UF-cyanoguanidine hybrid resins |
Pharmaceutical Intermediates | Precursor to antidiabetic drugs (e.g., metformin) | Synthetic pathways for biguanides |
Recent studies highlight the system’s role in environmental applications, such as coagulating anionic colloids in wastewater treatment.
The ternary system undergoes stepwise reactions:
Critical Factors in Synthesis
Parameter | Optimal Range | Effect on Product Quality |
---|---|---|
pH | 1.0–4.5 | Controls uron vs. linear polymer formation |
Formaldehyde/Urea Ratio | 1.2–1.38:1 | Balances crosslinking and solubility |
Cyanoguanidine Content | 5–8% (mass basis) | Maximizes formaldehyde scavenging |
Achieving homogeneous distributions of cyanoguanidine in UF resins remains challenging. Recent methods employ sequential polymerization steps:
Fourier Transform Infrared spectroscopy provides comprehensive structural information about the crosslinked networks formed by 2-cyanoguanidine;formaldehyde;urea systems. The characteristic absorption bands reveal critical functional groups and their transformations during polymerization processes.
Primary Absorption Bands:
Wavenumber (cm⁻¹) | Assignment | Structural Significance |
---|---|---|
1600-1650 | C=N stretches | Cyanoguanidine and guanidine group vibrations |
1690 | C=O stretches | Urea carbonyl and amide bond formation [7] |
1010-1030 | C-O-C ether linkages | Methylol group transformations [8] |
2180 | C≡N stretches | Cyano group preservation and modification [7] |
3300-3500 | N-H stretches | Primary and secondary amine groups [9] |
The infrared spectroscopic analysis demonstrates that during the crosslinking process, the intensity of methylol absorption bands decreases while methylene bridge formation increases, indicating progressive condensation reactions [8] [7]. The characteristic cyano group absorption at 2180 cm⁻¹ undergoes modifications during curing, suggesting participation in crosslinking mechanisms [7].
¹H NMR Analysis:
¹H NMR spectroscopy reveals detailed information about the hydrogen environments within the crosslinked networks. Key resonances include:
Temperature-dependent NMR studies demonstrate rotational dynamics within the network structure, with signal splitting observed below 247 K indicating restricted molecular motion in the crosslinked matrix [10].
¹³C NMR Analysis:
¹³C NMR provides detailed carbon framework information:
Chemical Shift (ppm) | Assignment | Structural Information |
---|---|---|
159-163 | Carbonyl carbons | Urea and amide functionalities [10] [11] |
65 | Methylol carbons | -CH₂OH groups attached to nitrogen [10] |
47 | Methylene carbons | -CH₂- bridge linkages [10] |
162.2 | Unreacted urea | Residual urea carbonyl [10] |
¹⁵N NMR Analysis:
¹⁵N NMR spectroscopy offers superior spectral dispersion for nitrogen-containing species analysis. This technique enables distinction between symmetric and asymmetric dimethylolurea, monomethylolurea, trimethylolurea, and methylene-bridged urea structures [11]. The higher spectral resolution allows for detailed reaction network elucidation and identification of crosslinking mechanisms involving nitrogen centers [11].
¹³C Cross-Polarization Magic Angle Spinning (CP/MAS) NMR provides crucial information about solid-state structure:
X-ray diffraction studies reveal the presence of both crystalline and amorphous domains within the 2-cyanoguanidine;formaldehyde;urea network structure. The crystalline domains contribute significantly to the mechanical properties and thermal stability of the final polymer [13] [14].
Crystalline Structure Characteristics:
The X-ray diffraction patterns exhibit characteristic peaks indicating ordered domains within the crosslinked network. Key crystalline features include:
The formation of crystalline domains in 2-cyanoguanidine;formaldehyde;urea systems occurs through hydrogen bonding interactions between polymer chains. The crystalline structure exhibits:
Monoclinic Crystal System:
Based on cyanoguanylurea derivative studies, the related compound crystallizes in the monoclinic crystal system (space group P21/n) with the following parameters [15]:
Parameter | Value |
---|---|
a | 476.7(1) pm |
b | 965.3(2) pm |
c | 1165.6(2) pm |
β | 97.75(3)° |
Z | 4 |
Hydrogen Bonding Network:
The crystalline structure is stabilized by extensive hydrogen bonding networks comprising medium-strong and weak hydrogen bonds (H...N/O ≈ 210-240 pm) [15]. These interactions create layered structures with molecules arranged in planes extending in specific crystallographic directions [15].
The crystalline content analysis reveals:
The proportion of crystalline to amorphous content depends on synthesis conditions, cure parameters, and molecular weight distribution, directly influencing the final material properties [13].
Gel permeation chromatography analysis of 2-cyanoguanidine;formaldehyde;urea systems reveals complex molecular weight distributions characteristic of crosslinked polymer networks [16].
Molecular Weight Parameters:
Parameter | Typical Values | Significance |
---|---|---|
Number average molecular weight (Mn) | 250-500 Da | Average molecular weight of polymer chains [16] |
Weight average molecular weight (Mw) | 850-1000 kDa | Distribution weighted towards higher molecular weight species [17] |
Polydispersity index (PDI) | 2-10 | Breadth of molecular weight distribution [16] |
The molecular weight distribution studies demonstrate:
Oligomer Formation:
Initial reaction products include low molecular weight oligomers formed through condensation of cyanoguanidine with formaldehyde and urea. These oligomers serve as precursors for higher molecular weight polymer formation [16].
Polymer Chain Growth:
Progressive condensation reactions lead to polymer chain growth, with molecular weights increasing through:
Crosslinking Network Development:
The transition from linear oligomers to crosslinked networks results in:
The molecular weight distribution significantly influences:
Solubility Properties:
Thermal Properties:
Mechanical Properties:
Differential scanning calorimetry provides comprehensive information about the thermal cure behavior of 2-cyanoguanidine;formaldehyde;urea systems [8] [7] [18].
Cure Exotherm Characteristics:
Parameter | Typical Values | Significance |
---|---|---|
Cure peak temperature | 75-100°C | Optimal curing temperature range [8] |
Activation energy | 68-87 kJ/mol | Energy required for crosslinking reactions [7] |
Reaction heat | 26-154 J/g | Enthalpy of cure reactions [8] |
Glass transition temperature | 181-195°C | Thermal transition of cured network [19] |
The cure kinetics analysis reveals:
Multi-stage Cure Process:
The curing of 2-cyanoguanidine;formaldehyde;urea systems proceeds through multiple stages:
Temperature-Dependent Behavior:
Decomposition Behavior:
Thermogravimetric analysis demonstrates multi-stage decomposition:
Temperature Range (°C) | Mass Loss (%) | Decomposition Process |
---|---|---|
160-200 | 5-10 | Initial dehydration and volatile loss [20] |
200-400 | 30-50 | Primary decomposition of crosslinked network [20] |
400-600 | 40-60 | Secondary decomposition and carbonization [20] |
Above 600 | 10-20 | Final decomposition to carbon residue [20] |
Thermal Stability Parameters:
Catalyst Effects:
The cure behavior is significantly influenced by catalyst type and concentration:
Formulation Effects: